![molecular formula C9H6INOS B13676229 1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)
1-(2-Iodobenzo[d]thiazol-5-yl)ethanone
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Overview
Description
1-(2-Iodobenzo[d]thiazol-5-yl)ethanone is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. This specific compound features an iodine atom attached to the benzothiazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodobenzo[d]thiazol-5-yl)ethanone typically involves the iodination of benzo[d]thiazole derivatives. One common method includes the reaction of benzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodobenzo[d]thiazol-5-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(2-Iodobenzo[d]thiazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzo[d]thiazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can play a crucial role in its binding affinity and specificity, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone
- 1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone
- 1-(2-Fluorobenzo[d]thiazol-5-yl)ethanone
Uniqueness
1-(2-Iodobenzo[d]thiazol-5-yl)ethanone is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different reaction pathways and interactions with molecular targets.
Properties
Molecular Formula |
C9H6INOS |
---|---|
Molecular Weight |
303.12 g/mol |
IUPAC Name |
1-(2-iodo-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H6INOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3 |
InChI Key |
BJYRGBIFIOUXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)I |
Origin of Product |
United States |
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